Methyl 2-nitro-4-[(2,4,5-trichlorophenyl)carbamoyl]benzoate
Overview
Description
Methyl 2-nitro-4-[(2,4,5-trichlorophenyl)carbamoyl]benzoate is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a nitro group, a carbamoyl group, and a trichlorophenyl group attached to a benzoate structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-nitro-4-[(2,4,5-trichlorophenyl)carbamoyl]benzoate typically involves the reaction of 2-nitro-4-aminobenzoic acid with 2,4,5-trichlorophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitro-4-[(2,4,5-trichlorophenyl)carbamoyl]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products Formed
Reduction: 2-amino-4-[(2,4,5-trichlorophenyl)carbamoyl]benzoate.
Substitution: Various substituted carbamoyl derivatives.
Hydrolysis: 2-nitro-4-[(2,4,5-trichlorophenyl)carbamoyl]benzoic acid.
Scientific Research Applications
Methyl 2-nitro-4-[(2,4,5-trichlorophenyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-nitro-4-[(2,4,5-trichlorophenyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The carbamoyl group can form covalent bonds with nucleophilic sites in proteins, leading to potential biological effects. The trichlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-nitro-4-[(2,4-dichlorophenyl)carbamoyl]benzoate
- Methyl 2-nitro-4-[(2,4,6-trichlorophenyl)carbamoyl]benzoate
- Methyl 2-nitro-4-[(2,3,5-trichlorophenyl)carbamoyl]benzoate
Uniqueness
Methyl 2-nitro-4-[(2,4,5-trichlorophenyl)carbamoyl]benzoate is unique due to the specific arrangement of the trichlorophenyl group, which can influence its chemical reactivity and biological activity. The presence of three chlorine atoms in specific positions on the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 2-nitro-4-[(2,4,5-trichlorophenyl)carbamoyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O5/c1-25-15(22)8-3-2-7(4-13(8)20(23)24)14(21)19-12-6-10(17)9(16)5-11(12)18/h2-6H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUMKCLQUMPLHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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